- Nitration of p-chlorotoluene and p-chloroisopropylbenzeneJournal of the Indian Chemical Society, 1988, 65(6), 415-16,
Cas no 89-60-1 (4-Chloro-3-nitrotoluene)
![4-Chloro-3-nitrotoluene structure](https://www.kuujia.com/scimg/cas/89-60-1x300.png)
4-Chloro-3-nitrotoluene structure
4-Chloro-3-nitrotoluene Properties
Names and Identifiers
-
- 1-Chloro-4-methyl-2-nitrobenzene
- 4-Chloro-3-nitrotoluene
- 2-CHLORO-5-METHYLNITROBENZENE
- 3-NITRO-4-CHLORO TOLUENE
- 3-nitro-4-chlorotoluol
- 4,3-Chloronitrotoluene
- 4-chloro-3-nitro-toluene
- 4-methyl-2-nitrochlorobenzene
- M-NITRO-P-CHLOROTOLUENE
- toluene,4-chloro-3-nitro
- Toluene,4-chloro-3-nitro- (7CI,8CI)
- 1-Chloro-2-nitro-4-methylbenzene
- 2-Chloro-5-methyl-1-nitrobenzene
- NSC 60721
- 3-Nitro-4-chlorotoluene
- DTXSID9058995
- 1-chloro-4-methyl-2-nitro-benzene
- SCHEMBL84100
- 89-60-1
- 1-chloranyl-4-methyl-2-nitro-benzene
- 4-chlor-3-nitrotoluen
- Z393629992
- CS-W017646
- F0001-2195
- AKOS009159380
- EINECS 201-922-8
- Benzene, 1-chloro-4-methyl-2-nitro-
- MFCD00007085
- Toluene, 4-chloro-3-nitro-
- W-100369
- NSC-60721
- AC-12204
- A843245
- EN300-39658
- DS-14605
- JF8MPL73NZ
- NSC60721
- FT-0618098
- 4-Chloro-3-nitrotoluene, technical grade
- 1-Chloro-4-methyl-2-nitrobenzene (ACI)
- Toluene, 4-chloro-3-nitro- (7CI, 8CI)
- 4-Chloro-3-nitrotoluene,98%
- DB-057147
- NS00002026
- DTXCID7048663
- +Expand
-
- MFCD00007085
- NWESJZZPAJGHRZ-UHFFFAOYSA-N
- 1S/C7H6ClNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
- [O-][N+](C1C(Cl)=CC=C(C)C=1)=O
- 511055
Computed Properties
- 171.00900
- 0
- 0
- 1
- 171.009
- 11
- 157
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 45.8A^2
Experimental Properties
- 3.07980
- 45.82000
- n20/D 1.558(lit.)
- 260°C(lit.)
- 7 °C (lit.)
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Yellow oily liquid.
- Soluble in alcohol, insoluble in water.
- 1.297 g/mL at 25 °C(lit.)
4-Chloro-3-nitrotoluene Security Information
-
GHS07
- 3
- 6.1
- S36/37/39-S26-S61
- III
- R20/21/22; R36/37/38
-
Xn
- UN 2433 6.1/PG 3
- H302
- P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- dangerous
- Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- III
- 22
- Warning
- Yes
- 6.1
4-Chloro-3-nitrotoluene Customs Data
- 29049085
-
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Chloro-3-nitrotoluene Price
4-Chloro-3-nitrotoluene Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Acetic anhydride , Trifluoroacetic anhydride , Nitric acid
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
Reference
- ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adductsCanadian Journal of Chemistry, 1986, 64(9), 1764-70,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, 80 - 90 °C; 90 °C → 50 °C
1.2 Reagents: Cuprous chloride ; 2.5 h, 50 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 50 °C; 70 °C
1.2 Reagents: Cuprous chloride ; 2.5 h, 50 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 50 °C; 70 °C
Reference
- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotolueneJingxi Shiyou Huagong, 2007, 24(1), 39-43,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate , Cupric chloride , Oxygen , Silver oxide (Ag2O) Catalysts: 1,10-Phenanthroline Solvents: Dimethyl sulfoxide ; 18 - 36 h, 0.5 MPa, 140 °C
Reference
- Dehydroxyalkylative halogenation of C(aryl)-C bonds of aryl alcoholsChemical Communications (Cambridge, 2020, 56(52), 7120-7123,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ; 1 min, rt
1.2 Reagents: Cupric chloride Solvents: Acetonitrile , Ethylene glycol ; 4 min, 82 °C
1.2 Reagents: Cupric chloride Solvents: Acetonitrile , Ethylene glycol ; 4 min, 82 °C
Reference
- Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous ProcessOrganic Process Research & Development, 2017, 21(1), 44-51,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium chloride , Oxygen Catalysts: Cupric acetate , 2,9-Dimethyl-1,10-phenanthroline , Silver sulfate Solvents: Dimethyl sulfoxide ; 20 h, 1 atm, 160 °C
Reference
- Inexpensive NaX (X = I, Br, Cl) as a halogen donor in the practical Ag/Cu-mediated decarboxylative halogenation of aryl carboxylic acids under aerobic conditionsOrganic & Biomolecular Chemistry, 2018, 16(30), 5416-5421,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Cuprous chloride , Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 30 h, 160 °C
Reference
- Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic ConditionsJournal of Organic Chemistry, 2016, 81(7), 2794-2803,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Methanol , Water ; 240 s, rt
Reference
- Improved Photodecarboxylation Properties in Zinc Photocages Constructed Using m-Nitrophenylacetic Acid VariantsChemPhotoChem, 2022, 6(9),,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: Nitromethane
Reference
- Development of Polymer-Supported Benzotriazole as a Novel Traceless Linker for Solid-Phase Organic SynthesisJournal of Organic Chemistry, 1999, 64(13), 4972-4975,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid , Cuprous chloride
Reference
- Synthesis of 4-halotoluene-2- and 3-sulfonic acids, and sulfonation mixtures of 4-halotoluenes by the HPLC (high performance liquid chromatography) analysisKinki Daigaku Kogakubu Kenkyu Hokoku, 1991, 25, 73-9,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Cupric chloride Catalysts: 2-Methyl-2-nitropropane
Reference
- Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halidesJournal of Organic Chemistry, 1977, 42(14), 2426-31,
4-Chloro-3-nitrotoluene Raw materials
- Benzenemethanol, α,4-dimethyl-2-nitro-
- 4-Methyl-2-nitrobenzoic acid
- 4-Chloro-3-nitrophenylacetic acid
- 4-Chloro-3-nitrobenzyl alcohol
4-Chloro-3-nitrotoluene Preparation Products
4-Chloro-3-nitrotoluene Suppliers
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
(CAS:89-60-1)
LEI JING LI
15102714773
1178380033@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:89-60-1)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:89-60-1)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
(CAS:89-60-1)
XU NV SHI
15221998634
1986399151@qq.com
4-Chloro-3-nitrotoluene Related Literature
-
1. Dielectric relaxation and dipole-dipole interactionJ. Sobhanadri Trans. Faraday Soc. 1960 56 965
-
2. CXLI.—The scission of diaryl ethers and related compounds by means of piperidine. Part IV. Elimination of halogen atoms and scission reactions during substitution processesDorothy Lilian Fox,Eustace Ebenezer Turner J. Chem. Soc. 1930 1115
-
3. 408. Reactions of polynitro-aromatic compounds with alkaline sulphides. Part I. Aryl monosulphide formation by interaction of sodium thioaryloxides with polynitro-aromatic compounds containing labile nitro-groupsHerbert H. Hodgson,Edward R. Ward J. Chem. Soc. 1948 2017
-
4. The reaction velocity of some substituted o- and p-chloronitrobenzenes with piperidineJorge A. Brieux,Venancio Deulofeu J. Chem. Soc. 1954 2519
-
5. 197. The nitration of benz-1-thia-2 : 3-diazole and the synthesis of 7-nitro-, 5-methyl-, and 7-nitro-5-methyl-benz-1-thia-2 : 3-diazole, with improved preparations of 1-chloro-2 : 6-dinitrobenzene and 2-chloro-3-nitroanilineHerbert H. Hodgson,Douglas P. Dodgson J. Chem. Soc. 1948 1006
-
6. 732. The kinetics and mechanisms of aromatic halogen substitution. Part XIV. Rates and products of chlorination of methyl-substituted biphenyls in acetic acidP. B. D. de la Mare,D. Muriel Hall,Margaret M. Harris,M. Hassan,E. A. Johnson,N. V. Klassen J. Chem. Soc. 1962 3784
-
Yundong Wu,Lei Guo,Yuxuan Liu,Jiannan Xiang,Jun Jiang RSC Adv. 2021 11 15290
-
8. Electrophilic aromatic substitution. Part XV. The kinetics, mechanism, and products of nitrodebromination in sulphuric acidRoy B. Moodie,Kenneth Schofield,John B. Weston J. Chem. Soc. Perkin Trans. 2 1976 1089
-
Yundong Wu,Lei Guo,Yuxuan Liu,Jiannan Xiang,Jun Jiang RSC Adv. 2021 11 15290
89-60-1 (4-Chloro-3-nitrotoluene) Related Products
- 18879-80-6(1-(4-Iodophenyl)-2-thiourea)
- 175202-25-2(L-Methionine,N-[4-(trifluoromethyl)benzoyl]-, methyl ester)
- 136765-50-9(5H-Dibenzo[a,d]cycloheptene-5-propanamine,N-(methyl-d3)- (9CI))
- 1130-51-4(Benzenaminium,N,N-diethyl-3-hydroxy-N-methyl-, chloride (1:1))
- 175203-85-7(Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate)
- 150322-79-5(3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-one)
- 125070-38-4(1H,1H,2H,3H,3H-Perfluoroheptane-1,2-diol)
- 159177-91-0(2-Piperidinone,1-[3-(trifluoromethyl)phenyl]-)
- 1467-16-9(1H-Imidazole hydrochloride)
- 197794-83-5(TFLLR-NH2)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89-60-1)4-Chloro-3-nitrotoluene
![A10727 A10727](https://scimg.chem960.com/prolang/199641/1.jpg)
99%
500g
180.0
atkchemica
(CAS:89-60-1)4-Chloro-3-nitrotoluene
![CL12952 CL12952](https://scimg.chem960.com/prolang/194060/1.png)
95%+
1g/5g/10g/100g
discuss personally